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Compound of Interest

Compound Name: (R)-MRT199665

Cat. No.: B15605392

An In-Depth Technical Guide to (R)-MRT199665 as a Salt-Inducible Kinase (SIK) Inhibitor

Executive Summary

Salt-Inducible Kinases (SIKs), a subfamily of the AMP-activated protein kinase (AMPK) family,
have emerged as critical regulators in a multitude of physiological and pathological processes,
including metabolism, inflammation, and oncology.[1] This has rendered them compelling
targets for therapeutic intervention.[2] (R)-MRT199665 is a potent, ATP-competitive small
molecule inhibitor targeting the SIK family (SIK1, SIK2, SIK3).[3][4] As an isomer of the well-
characterized MRT199665, it also exhibits potent inhibitory activity against MARK and AMPK
family kinases.[5][6] This technical guide provides a comprehensive overview of (R)-
MRT199665, detailing its mechanism of action, inhibitory profile, impact on key signaling
pathways, and the experimental protocols utilized for its characterization. The intended
audience for this document includes researchers, scientists, and professionals in the field of
drug development.

Introduction to Salt-Inducible Kinases (SIKs)

The SIK family consists of three serine/threonine kinase isoforms: SIK1 (SNF1LK), SIK2 (QIK),
and SIK3 (QSK).[7] These kinases are activated via phosphorylation by Liver Kinase B1 (LKB1)
and act as crucial intermediaries in signaling cascades that govern a wide array of cellular
functions.[2][7] The dysregulation of SIK activity has been implicated in the pathophysiology of
various diseases, including metabolic disorders, inflammatory conditions, and certain cancers.

[7]
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SIKs exert their influence primarily by phosphorylating and thereby regulating the activity and
subcellular localization of key transcriptional co-activators, most notably the CREB-Regulated
Transcription Co-activators (CRTCs) and Class lla Histone Deacetylases (HDACSs).[2] By
controlling these downstream effectors, SIKs modulate the expression of genes involved in
gluconeogenesis, lipogenesis, and immune responses.[7][8] Consequently, the inhibition of
SIKs presents a promising therapeutic strategy for diseases characterized by aberrant SIK
signaling.[1]

(R)-MRT199665: A Multi-Kinase Inhibitor Targeting
SIKs

(R)-MRT199665 is the R-isomer of MRT199665, a potent and ATP-competitive inhibitor.[4] It
demonstrates high affinity for the ATP-binding pocket of SIKs, MARKSs, and AMPKSs, preventing
the phosphorylation of their downstream substrates.[3][6] Its utility has been particularly
highlighted in the context of acute myeloid leukemia (AML), where it can induce apoptosis in
cancer cells dependent on the transcription factor MEF2C.[3][6]

Quantitative Inhibitory Profile

The inhibitory activity of MRT199665 has been quantified against a panel of kinases,
demonstrating potent, low-nanomolar efficacy against its primary targets.

Table 1: In Vitro Kinase Inhibitory Profile of MRT199665
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Kinase Target IC50 (nM)
SIK1 110

SIK2 12

SIK3 43

MARK1 2

MARK2 2

MARK3 3

MARK4 2

AMPKal 10
AMPKa2 10

Data sourced from multiple references.[3][5][6]

Cellular Activity in Acute Myeloid Leukemia (AML)

MRT199665 shows selective cytotoxicity towards AML cell lines that exhibit endogenous
phosphorylation of the MEF2C transcription factor, a downstream target of SIK signaling in this

context.

Table 2: Cellular Proliferation IC50 of MRT199665 in AML Cell Lines

MEF2C Phosphorylation

AML Cell Line Mean IC50 (nM)
Status
OCI-AML2, MV4-11, MOLM- .
] High 26 +13
13, Kasumi-1
NB-4, HEL, HL-60, U937 Low / Absent 990 + 29

Data represents the mean IC50 for the specified group of cell lines.[3]

Comparative Profile with Other SIK Inhibitors

© 2025 BenchChem. All rights reserved. 3/12 Tech Support


https://www.medchemexpress.com/mrt199665.html
https://www.abmole.com/pharmacological/salt-inducible-kinase.html
https://www.cancer-research-network.com/2020/02/13/mrt199665-is-a-atp-competitive-mark-sik-ampk-inhibitor/
https://www.medchemexpress.com/mrt199665.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15605392?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

To provide context, the potency of MRT199665 is compared here with other well-documented,
potent SIK inhibitors.

Table 3: Comparative IC50 Values of Various SIK Inhibitors

Inhibitor SIK1 IC50 (nM) SIK2 IC50 (nM) SIK3 IC50 (nM)
MRT199665 110 12 43

HG-9-91-01 0.92 6.6 9.6

YKL-06-062 2.12 1.40 2.86

ARN-3236 21.63 <1 6.63

Data sourced from multiple references.[5]

Signaling Pathways Modulated by (R)-MRT199665

(R)-MRT199665 intervenes in key cellular signaling pathways by blocking the kinase activity of
SIKs. This leads to the dephosphorylation and activation of SIK substrates, altering gene

expression programs.

The LKB1-SIK-CRTC/HDAC Axis

In its canonical pathway, LKB1 phosphorylates and activates SIKs.[7] Active SIKs then
phosphorylate CRTCs and Class Ila HDACs, sequestering them in the cytoplasm.[9] Inhibition
of SIKs by (R)-MRT199665 prevents this phosphorylation, leading to the dephosphorylation of
CRTCs/HDACS, their translocation to the nucleus, and subsequent activation of target genes,
such as the anti-inflammatory cytokine IL-10.[3][10]
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Fig 1. The canonical LKB1-SIK signaling pathway and its inhibition.

The SIK-MEF2C Pathway in AML
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In certain AML subtypes, SIKs phosphorylate the MEF2C transcription factor at Serine 222, an
event linked to chemotherapy resistance.[6] This phosphorylation is critical for a pro-leukemic
gene expression program. MRT199665 treatment blocks MEF2C phosphorylation, leading to a
dose-dependent reduction in total and phosphorylated MEF2C, and subsequent apoptosis in
MEF2C-activated AML cells.[3][6]
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Fig 2. Inhibition of the SIK-MEF2C axis in AML by (R)-MRT199665.
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Experimental Protocols

The characterization of (R)-MRT199665 involves a range of biochemical and cellular assays to
determine its potency, selectivity, and mechanism of action.

Biochemical Kinase Inhibition Assay (ADP-Glo™)

This luminescent assay quantifies kinase activity by measuring the amount of ADP produced
during the kinase reaction. It is a common high-throughput method for determining inhibitor
IC50 values.[8][11]

Methodology:

e Reaction Setup: In a 96-well plate, combine the SIK enzyme, the kinase substrate (e.g.,
Amara Peptide), and ATP in a kinase assay buffer.[3]

e Inhibitor Addition: Add (R)-MRT199665 at varying concentrations to the reaction wells.
Include a DMSO control (vehicle) and a no-enzyme control.

¢ Incubation: Incubate the plate at 30°C for a specified period (e.g., 40-60 minutes) to allow
the kinase reaction to proceed.

o ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete
the remaining unconsumed ATP.

» Kinase Detection Reagent: Add Kinase Detection Reagent to convert the generated ADP into
ATP, which is then used to produce a luminescent signal via a luciferase reaction.

o Measurement: Read the luminescence on a microplate reader. The signal intensity is
proportional to the amount of ADP produced and thus to the kinase activity.

o Data Analysis: Calculate the percent inhibition at each compound concentration relative to
the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
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Fig 3. General workflow for an in vitro ADP-Glo™ kinase inhibition assay.

Cellular Phosphorylation Assay (Immunoblotting)

This protocol is used to assess the effect of (R)-MRT199665 on the phosphorylation status of
SIK substrates (e.g., CRTC3, MEF2C) within intact cells.[3][9]

Methodology:
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e Cell Culture and Treatment: Culture relevant cells (e.g., AML cell lines, macrophages) to an
appropriate density. Treat the cells with (R)-MRT199665 at various concentrations for a
defined time period (e.g., 1-12 hours).[3]

o Cell Lysis: Wash the cells with cold PBS and lyse them using a suitable lysis buffer (e.g.,
RIPA buffer) containing protease and phosphatase inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a standard
method (e.g., BCA assay).

o SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by sodium
dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to
a nitrocellulose or PVYDF membrane.

e Immunoblotting:

o Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST) to
prevent non-specific antibody binding.

o Incubate the membrane with a primary antibody specific for the phosphorylated form of the
target protein (e.g., anti-p-MEF2C S222, anti-p-CRTC3 S370).[3]

o Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated
secondary antibody.

o To normalize for protein loading, re-probe the membrane with an antibody against the total
protein (e.g., anti-total MEF2C) or a housekeeping protein (e.g., GAPDH, B-actin).

» Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and
image the blot.

e Analysis: Quantify the band intensities to determine the relative change in phosphorylation
upon inhibitor treatment.

In Vitro/ln Vivo Solution Preparation

Proper solubilization of (R)-MRT199665 is critical for reliable experimental results.
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Methodology (Example for In Vivo Use):[3]

e Stock Solution: Prepare a concentrated stock solution in DMSO (e.g., 27.5 mg/mL). Store at
-20°C for up to one year or -80°C for up to two years.[3]

e Working Solution Preparation: For a final formulation, prepare fresh on the day of use. An
example protocol involves a multi-solvent system:

(¢]

Take 100 pL of the DMSO stock solution.

[¢]

Add 400 pL of PEG300 and mix thoroughly.

[¢]

Add 50 pL of Tween-80 and mix.

[e]

Add 450 pL of saline to reach the final volume of 1 mL.

(¢]

If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[3]

Conclusion

(R)-MRT199665 is a powerful chemical probe and potential therapeutic lead that acts as a
potent inhibitor of SIK, MARK, and AMPK family kinases. Its ability to modulate critical signaling
pathways, such as the SIK-CRTC axis in immunity and the SIK-MEF2C axis in AML,
underscores the therapeutic potential of targeting these kinases.[3][6] The data and protocols
summarized in this guide provide a technical foundation for researchers and drug developers
working to further understand and exploit the function of SIKs in health and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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